Trichloroacetyl isocyanate

Description

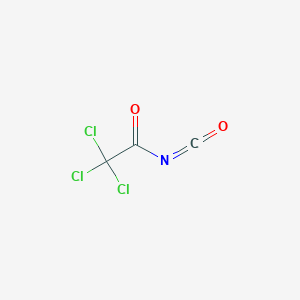

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trichloroacetyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3NO2/c4-3(5,6)2(9)7-1-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNOZCCBOFGDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)C(Cl)(Cl)Cl)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062790 | |

| Record name | Trichloroacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-71-4 | |

| Record name | Trichloroacetyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl isocyanate, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXV1P5J6JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trichloroacetyl Isocyanate

Conventional Synthetic Routes

Several methods have been established for the synthesis of trichloroacetyl isocyanate in a laboratory setting. These routes offer reliable access to the compound, albeit with varying degrees of convenience and efficiency.

Reaction of 2,2,2-Trichloroacetamide (B3429180) with Oxalyl Chloride

A prevalent and effective method for the preparation of this compound involves the reaction of 2,2,2-trichloroacetamide with oxalyl chloride. orgsyn.org This reaction is typically carried out in an inert solvent, such as ethylene (B1197577) dichloride, and requires careful control of reaction conditions to achieve optimal yields. orgsyn.org The reaction mixture is initially cooled, followed by the addition of oxalyl chloride. orgsyn.org After a period of stirring, the mixture is heated to reflux to drive the reaction to completion. orgsyn.org The evolution of hydrogen chloride gas during this process necessitates that the reaction be performed in a well-ventilated fume hood. orgsyn.org The final product is then isolated and purified by distillation under reduced pressure. orgsyn.org

A specific reported procedure involves heating a mixture of 2,2,2-trichloroacetamide and a significant excess of oxalyl chloride at 70°C for 24 hours. After the reaction period, the excess oxalyl chloride is removed under vacuum to yield the desired this compound. This method is adaptable for the synthesis of other acyl isocyanates as well. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of this compound from 2,2,2-Trichloroacetamide and Oxalyl Chloride

| Parameter | Value | Reference |

| Reactant 1 | 2,2,2-Trichloroacetamide | orgsyn.org |

| Reactant 2 | Oxalyl Chloride | orgsyn.org |

| Solvent | Ethylene Dichloride | orgsyn.org |

| Initial Temperature | ~2°C (Ice Bath) | orgsyn.org |

| Reflux Temperature | 83°C | orgsyn.org |

| Reaction Time | 5 hours (reflux) | orgsyn.org |

| Purification | Distillation under reduced pressure | orgsyn.org |

Reaction of Trichloroacetyl Chloride with Sodium Cyanate (B1221674)

An alternative synthesis of this compound involves the reaction of trichloroacetyl chloride with a cyanate salt, such as sodium cyanate. While feasible, this method is often considered less convenient than the oxalyl chloride route. orgsyn.org The reaction typically proceeds by the nucleophilic attack of the cyanate ion on the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the isocyanate.

Reaction of Trichloroacetic Anhydride (B1165640) with Isocyanates

This compound can also be prepared through the reaction of trichloroacetic anhydride with other isocyanates. This exchange reaction is driven by the relative reactivities of the starting materials and the stability of the products.

Industrial Production Methods

For larger-scale and industrial production of this compound, the process economics and safety considerations become paramount. A patented process describes a method suitable for industrial preparation that offers high yields and purity without the significant risks associated with other methods. google.com This process involves reacting oxalyl chloride with a salt of a carboxamide, specifically the hydrohalides or sulfates of carboxamides that are unsubstituted on the nitrogen. google.com The reaction mixture is subsequently heated to a temperature between 30°C and 150°C to yield the acyl isocyanate. google.com This method is noted for providing excellent yields of acyl isocyanates derived from aliphatic amides, which are often obtained in poor yields using other procedures. google.com The flexibility of this process allows for it to be carried out in one or two distinct stages, providing operational advantages for industrial-scale manufacturing. google.com

Mechanistic Investigations of Formation Pathways

The formation of this compound from the reaction of 2,2,2-trichloroacetamide and oxalyl chloride is believed to proceed through a series of well-defined steps. The reaction is initiated by the nucleophilic attack of the amide oxygen on one of the carbonyl carbons of oxalyl chloride. This is followed by the elimination of hydrogen chloride and carbon monoxide, and subsequent rearrangement to form the final isocyanate product. The high reactivity of this compound makes it an ideal reagent for various transformations, though it is also sensitive to moisture. orgsyn.org

Reactivity and Reaction Mechanisms of Trichloroacetyl Isocyanate

Nucleophilic Addition Reactions

The core reactivity of trichloroacetyl isocyanate is characterized by its susceptibility to nucleophilic attack at the central carbon atom of the isocyanate group (–N=C=O). This reaction is a general feature of isocyanates but is particularly facile for TCAI due to the electronic effect of the adjacent trichloroacetyl group. wikipedia.org

This compound reacts efficiently with both alcohols and phenols to form N-trichloroacetyl carbamates. sigmaaldrich.com This reaction is widely used for the derivatization of hydroxyl-containing compounds. sigmaaldrich.com The resulting carbamates are often stable, crystalline solids, which facilitates their purification and characterization. orgsyn.org The reaction serves as a crucial step in various synthetic sequences, for instance, in the preparation of unsubstituted primary carbamates, which can be obtained by the subsequent mild hydrolysis of the trichloroacetyl group. orgsyn.orgthieme-connect.com

The reaction of this compound with alcohols is typically rapid and clean, often proceeding to completion in excellent yields. orgsyn.org To manage the high reactivity and prevent potential side reactions, the reaction is commonly carried out at low temperatures, such as between -15 °C and 0 °C. orgsyn.org Anhydrous solvents like dichloromethane (B109758) are frequently used to prevent the hydrolysis of the isocyanate. orgsyn.org

Table 1: Examples of Carbamate (B1207046) Formation from Alcohols using this compound followed by Hydrolysis

| Starting Alcohol | Product Carbamate | Overall Yield (%) | Reference |

|---|---|---|---|

| Geraniol (B1671447) | Geranyl Carbamate | ~69% (as Boc-carbamate after further steps) | orgsyn.org |

| Primary Aliphatic Alcohols | Alkyl Carbamates | >89% | thieme-connect.com |

| Secondary Aliphatic Alcohols | Alkyl Carbamates | >89% | thieme-connect.com |

| Primary Allyl Alcohols | Allyl Carbamates | >89% | thieme-connect.com |

| Secondary Allyl Alcohols | Allyl Carbamates | >89% | thieme-connect.com |

The formation of an N-trichloroacetyl carbamate proceeds via a classical nucleophilic addition mechanism. wikipedia.org The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. nih.gov This initial attack results in the formation of a transient, zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer from the formerly alcoholic oxygen to the nitrogen atom of the isocyanate, yielding the stable N-trichloroacetyl carbamate product. The strong electron-withdrawing nature of the trichloroacetyl group significantly activates the isocyanate carbon towards this nucleophilic attack, ensuring the reaction is swift and efficient.

In a reaction analogous to carbamate formation, this compound reacts readily with primary and secondary amines to produce N-substituted N'-trichloroacetyl ureas. wikipedia.org The nitrogen atom of the amine, being a potent nucleophile, attacks the electrophilic isocyanate carbon. wikipedia.org This reaction is generally very fast and efficient, providing a direct route to urea (B33335) derivatives. commonorganicchemistry.com These reactions are typically performed in a suitable aprotic solvent at room temperature, and no additional base is required for the reaction to proceed. commonorganicchemistry.com The resulting trichloroacetyl ureas can be valuable intermediates in the synthesis of more complex molecules, including various biologically active compounds and heterocycles. acs.organshulchemicals.com

This compound also undergoes nucleophilic addition with thiols to form S-aryl or S-alkyl N-(trichloroacetyl)carbamothioates. chemrevlett.com This reaction extends the synthetic utility of TCAI to the derivatization of sulfur-containing nucleophiles.

The reaction between this compound and thiophenol derivatives is a straightforward and efficient method for synthesizing S-aryl (trichloroacetyl)carbamothioates. chemrevlett.comchemrevlett.com These reactions are typically carried out as two-component reactions in a solvent such as dichloromethane (CH₂Cl₂) at temperatures ranging from -10°C to room temperature. chemrevlett.com The process is characterized by high yields and short reaction times, and generally proceeds without the formation of side products. chemrevlett.comchemrevlett.com

The proposed mechanism involves the nucleophilic attack of the sulfur atom of the thiophenol derivative on the electrophilic carbon of the isocyanate group. chemrevlett.com This is followed by a proton transfer from the sulfur to the nitrogen, yielding the final carbamothioate product. chemrevlett.com

Table 2: Synthesis of S-aryl (trichloroacetyl)carbamothioate Derivatives

| Thiophenol Derivative | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Thiophenol | 1 | 90 | chemrevlett.com |

| 4-Methylthiophenol | 1.5 | 92 | chemrevlett.com |

| 2-Naphthalenethiol (B184263) | 2 | 95 | chemrevlett.com |

Reactions with Methyl Glycosides

This compound reacts with the anomeric hydroxyl group of carbohydrates, such as benzyl-protected glucopyranose, to quantitatively yield N-trichloroacetyl carbamate glycosyl donors. mdpi.com This reaction is typically carried out in a dry solvent like dichloromethane. mdpi.com These resulting glycosyl carbamates are valuable intermediates in glycosylation reactions. nih.gov The reaction mechanism between this compound and methyl glycosides has been investigated using methods such as LC-MS/MS. biosynth.comcymitquimica.com

The reaction of this compound with alcohols, such as the hydroxyl groups on methyl glycosides, classically proceeds via nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon to form a carbamate. orgsyn.orgwikipedia.org However, specific studies on the reaction with methyl glycosides have indicated a pathway that results in the formation of a new carbon-carbon bond. biosynth.com In this proposed mechanism, the hydroxyl group at the C-2 position of the glycoside is suggested to react with ester linkages at the C-3 position, facilitating the creation of a C-C bond in the final product. biosynth.com

Cycloaddition Reactions

This compound is also known to participate in cycloaddition reactions, leveraging the reactivity of its N=C double bond. These reactions are crucial for the synthesis of various heterocyclic compounds.

This compound can undergo [2+2] cycloaddition reactions with unsaturated ethers, including cyclic enol ethers, to yield four-membered heterocyclic rings. researchgate.net This reaction leads to the formation of 3-alkoxy-1-(trichloroacetyl)-2-azetidinones, which are β-lactam structures. researchgate.net The reaction can sometimes produce a mixture of [2+2] and [4+2] cycloadducts. dokumen.pub These azetidinone intermediates are not always stable and can rearrange to form linear amide products. researchgate.net The cycloaddition provides a pathway to fused β-lactam systems, which are of significant interest in medicinal chemistry. dokumen.pub

[2+2] Cycloadditions

With Glycals and Alkenes to Synthesize β-Lactams

The [2+2] cycloaddition reaction between this compound and alkenes, particularly electron-rich glycals, is a well-established method for the synthesis of β-lactams. researchgate.netacs.org This reaction generally proceeds with high regioselectivity and stereoselectivity, affording valuable bicyclic carbohydrate-fused β-lactams. acs.orgnih.gov The reaction is believed to proceed through a concerted, asynchronous mechanism involving a zwitterionic intermediate. acs.orgbu.edu The high electrophilicity of this compound makes it a suitable reagent for this transformation, leading to the formation of the desired β-lactam ring system.

Influence of Glycal Protecting Groups on Reactivity

The nature of the protecting groups on the glycal substrate significantly influences the rate and outcome of the [2+2] cycloaddition with this compound. researchgate.netacs.orgnih.gov These groups can exert both stereoelectronic and steric effects, which modulate the electron density and accessibility of the glycal double bond. researchgate.netacs.orgnih.govnih.govnih.gov

The electron-withdrawing ability of the protecting groups on the glycal has a profound impact on the reaction kinetics. acs.orgnih.gov Studies have shown that as the electron-withdrawing character of the protecting groups increases, the reactivity of the glycal towards this compound decreases. acs.orgnih.gov This effect is attributed to negative hyperconjugation. acs.orgnih.gov When the glycal adopts a pseudo-axial conformation, the σ* orbitals of the C-O bonds associated with the protecting groups can align in an anti-periplanar fashion with the allyloxocarbenium system of the glycal. acs.orgnih.gov This alignment allows for the delocalization of electron density from the double bond into the antibonding orbitals of the protecting group framework, thereby reducing the nucleophilicity of the alkene and slowing down the cycloaddition reaction. acs.orgnih.gov The bulkiness of the protecting groups, however, does not appear to significantly affect the electron density of the glycal's allyloxocarbenium system. acs.orgbu.edu

The reactivity of glycals in the [2+2] cycloaddition with this compound shows a strong correlation with computationally derived molecular orbital energies. researchgate.netacs.orgnih.gov Specifically, the experimentally observed reaction rates have been found to exponentially correlate with the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap and the natural bond orbital (NBO) valence energies of the glycal. researchgate.netacs.orgnih.gov A smaller HOMO-LUMO gap between the glycal (HOMO) and this compound (LUMO) indicates a more favorable orbital interaction and a faster reaction rate. acs.orgsemanticscholar.org Similarly, NBO analysis provides a quantitative measure of the electron density at the double bond, which is directly related to its nucleophilicity and reactivity. acs.orgnih.gov

Stereoselective Aspects in β-Lactam Synthesis

The [2+2] cycloaddition of this compound to glycals is a highly stereoselective process. orgsyn.org The isocyanate molecule typically attacks the glycal double bond from the face opposite to the substituent at the C-3 position of the sugar ring. This anti-addition leads to the formation of a specific stereoisomer of the resulting bicyclic β-lactam. The stereochemical outcome is primarily governed by steric hindrance, where the bulky substituent at C-3 directs the incoming isocyanate to the less hindered face of the glycal. This high degree of stereocontrol is a key advantage of this method for the synthesis of complex, stereochemically defined β-lactam structures. orgsyn.org

With Unsaturated Ethers: Formation of Azetidinones and Subsequent Transformations

This compound reacts with unsaturated ethers to yield 1:1 adducts. researchgate.net The reaction can proceed through both four-membered (azetidinone) and six-membered (oxazinone) cyclic intermediates. researchgate.net These intermediates are generally unstable and can rearrange to form linear adducts, specifically 3-alkoxy-N-(trichloroacetyl)acrylamides. researchgate.net The initial mixture of cyclic intermediates tends to convert to the more stable linear product over time, with the four-membered azetidinone ring opening to the linear product via the six-membered oxazinone intermediate. researchgate.net

[4+2] Cycloadditions

While the [2+2] cycloaddition is a prominent reaction pathway for this compound, it can also participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org In reactions with conjugated dienes, such as those that can be formed from certain sugar derivatives, this compound can act as a dienophile. dokumen.pub The reaction of this compound with glycals can sometimes lead to the formation of [4+2] cycloadducts alongside the more common [2+2] adducts. The isocyanate attacks the glycal in a stereospecific manner, anti to the C-3 substituent, leading to specific stereoisomers of the resulting cycloadducts. dokumen.pub Additionally, this compound has been shown to react with vinyl ethers to form unstable [4+2] cycloadducts, which can be observed spectroscopically before rearranging to other products.

With Glycals and Alkenes

This compound readily undergoes [2+2] cycloaddition reactions with electron-rich alkenes, such as glycals, to produce β-lactams with high regio- and stereoselectivity. researchgate.netnih.gov The reactivity of the glycal is significantly influenced by the electronic properties of its protecting groups. researchgate.netnih.govbu.edu

A systematic study involving a library of 17 glycals with varied protecting groups demonstrated that the reaction rates are exponentially correlated with the computationally determined HOMO-LUMO gap and natural bond orbital (NBO) valence energies. researchgate.netnih.gov Electron-withdrawing protecting groups decrease the electron density of the glycal's allyloxocarbenium system, particularly when in a pseudo-axial orientation, which in turn reduces the glycal's reactivity. researchgate.netnih.gov This effect is attributed to negative hyperconjugation, where ring σC-O* orbitals are oriented anti-periplanar to the allyloxocarbenium system. researchgate.netnih.gov

Transition state calculations suggest that the reaction proceeds through an asynchronous one-step mechanism involving a zwitterionic intermediate. researchgate.netnih.gov The stereoelectronics of the protecting groups play a crucial role in directing this mechanism. researchgate.netnih.gov These findings provide a deeper understanding of the reaction mechanism and the influence of distant protecting groups on the reactivity of glycals, aiding in the synthesis of novel β-lactam antibiotics and other biologically active compounds. researchgate.netnih.gov

The intramolecular reaction of glycal 3-carbamoyl nitrenes, which can be generated from glycals and this compound, offers a pathway for the synthesis of 2-amino sugars. nih.gov The stereochemistry of the resulting product is influenced by the facial selectivity of the nitrogen incorporation into the glycal double bond, with the substituent at the C3 position of the glycal directing the incoming nitrogen atom. nih.gov

With Unsaturated Ethers to Form Oxazinones and Subsequent Transformations

The reaction of this compound with unsaturated ethers can lead to the formation of oxazinone derivatives. While specific research on the direct reaction of this compound with unsaturated ethers to form oxazinones is not extensively detailed in the provided context, the general reactivity pattern of isocyanates with unsaturated systems suggests the feasibility of such transformations. The cycloaddition of isocyanates to unsaturated ethers can yield various heterocyclic structures, and subsequent transformations of these adducts can lead to a diverse range of compounds.

Reactions with Imines and Formation of Cyclic Adducts

This compound reacts with imines to form a variety of cyclic adducts, primarily through cycloaddition pathways. The nature of the products formed depends on the reaction conditions and the structure of the imine and isocyanate. researchgate.net Reactions of acyl isocyanates with imines derived from aromatic aldehydes and anilines can yield 1,3-azetidinones via [2+2] cycloaddition or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones through [4+2] cycloaddition. researchgate.net The competition between these two pathways is influenced by factors such as temperature, solvent, and the specific structures of the reactants. researchgate.net

The interaction of isocyanides with imines, often catalyzed by a Lewis acid, can lead to the formation of a four-membered azetidine (B1206935) ring system through the sequential attack of two isocyanide units on the carbon-nitrogen double bond of the imine. nih.gov While not a direct reaction of this compound, this highlights the general reactivity of the imine C=N bond towards nucleophilic attack, a principle that also governs its reactions with isocyanates.

Multi-component Reactions

This compound is a valuable reagent in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. These reactions are highly efficient and atom-economical, making them attractive for the construction of diverse heterocyclic libraries.

Three-Component Reactions for Heterocyclic Synthesis

A notable three-component reaction involves this compound, (N-isocyanimino)triphenylphosphorane, and various benzoic acid derivatives. tubitak.gov.trtubitak.gov.tr This reaction, conducted in acetonitrile (B52724) at room temperature, proceeds smoothly to afford 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives in high yields. tubitak.gov.trtubitak.gov.tr The process is characterized by its mild conditions and the absence of significant side reactions. tubitak.gov.trtubitak.gov.tr

The proposed mechanism begins with the protonation of this compound by the carboxylic acid, which facilitates the nucleophilic addition of (N-isocyanimino)triphenylphosphorane to form a nitrilium intermediate. tubitak.gov.tr This intermediate is then attacked by the conjugate base of the carboxylic acid, leading to an adduct that subsequently cyclizes via an aza-Wittig reaction to yield the final 1,3,4-oxadiazole (B1194373) product. tubitak.gov.trtubitak.gov.tr

Table 1: Synthesis of 5-Aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide Derivatives

| Entry | Aryl Group | Yield (%) |

| 1 | 4-Bromophenyl | 92 |

| 2 | 4-Chlorophenyl | 90 |

| 3 | 4-Nitrophenyl | 88 |

| 4 | 4-Methylphenyl | 95 |

| 5 | Phenyl | 93 |

This table is generated based on data from the text and represents typical yields for this reaction.

As detailed in the preceding section, the three-component reaction between this compound, (N-isocyanimino)triphenylphosphorane, and benzoic acid derivatives provides an efficient route to polysubstituted 1,3,4-oxadiazoles. tubitak.gov.trtubitak.gov.trresearchgate.net This reaction highlights the utility of this compound in constructing complex heterocyclic frameworks through a convergent and efficient synthetic strategy. researchgate.net The structures of the resulting products have been confirmed through various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. tubitak.gov.trtubitak.gov.tr

Mechanistic Rationalizations for Three-Component Reactions

This compound is a valuable component in three-component reactions for the synthesis of complex molecules in a single step. One notable example is the formation of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives. tubitak.gov.tr This reaction combines a benzoic acid derivative, (N-isocyanimino)triphenylphosphorane, and this compound in acetonitrile at room temperature, proceeding in high yields without significant side products. tubitak.gov.trtubitak.gov.tr

The proposed mechanism for this transformation begins with the protonation of this compound by the carboxylic acid, which enhances its electrophilicity. tubitak.gov.tr The nucleophilic (N-isocyanimino)triphenylphosphorane then adds to the activated isocyanate, forming a nitrilium intermediate. tubitak.gov.tr This intermediate is subsequently attacked by the conjugate base of the carboxylic acid. The resulting adduct then undergoes cyclization and elimination of triphenylphosphine (B44618) oxide to yield the final 1,3,4-oxadiazole product. tubitak.gov.tr This efficient, one-pot synthesis highlights the utility of this compound in multicomponent strategies for building heterocyclic scaffolds. tubitak.gov.trresearchgate.net

Table 1: Three-Component Reaction for 1,3,4-Oxadiazole Synthesis tubitak.gov.tr

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions |

|---|---|---|---|---|

| Benzoic Acid Derivatives | (N-isocyanimino)triphenylphosphorane | This compound | 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide | CH3CN, Room Temperature |

Rearrangement Reactions

Allyl Cyanate-to-Isocyanate Rearrangement

This compound is instrumental in initiating the allyl cyanate-to-isocyanate rearrangement, a powerful method for the stereoselective synthesis of allylic amines and their derivatives. tandfonline.comresearchmap.jporgsyn.org The process begins with the reaction of an allylic alcohol with this compound. researchmap.jpelectronicsandbooks.com This step forms a trichloroacetyl carbamate intermediate, which is then hydrolyzed under basic conditions, typically with potassium carbonate in aqueous methanol, to yield a primary allyl carbamate. researchmap.jpacs.org The subsequent key step is the dehydration of this allyl carbamate, which generates a transient allyl cyanate (B1221674). This intermediate immediately undergoes a nih.govnih.gov-sigmatropic rearrangement to furnish an allyl isocyanate. tandfonline.comacs.org This rearrangement typically occurs at or below ambient temperature. electronicsandbooks.com

Ionic vs. Concerted Mechanisms

The mechanism of the allyl cyanate-to-isocyanate rearrangement has been a subject of investigation to determine whether it proceeds through an ionic or a concerted pathway. researchmap.jporgsyn.org Stereochemical studies have provided compelling evidence against a stepwise ionic mechanism, which would likely involve ionization to an allylic cation and a cyanate anion, leading to racemization. nii.ac.jpnih.gov Instead, the reaction is understood to be a concerted nih.govnih.gov-sigmatropic rearrangement. electronicsandbooks.comrsc.orgthieme-connect.com This is supported by the high degree of stereospecificity observed in the reaction, where the chirality of the starting material is effectively transferred to the product. rsc.orgthieme-connect.com The rearrangement is believed to proceed through a cyclic, six-membered transition state. tandfonline.comelectronicsandbooks.comrsc.org

Stereochemical Studies of Rearrangement

Extensive stereochemical studies have confirmed the concerted and stereospecific nature of the allyl cyanate-to-isocyanate rearrangement. nih.govrsc.org When a chiral, non-racemic allyl alcohol is used as the starting material, the rearrangement proceeds with a high degree of chirality transfer to the newly formed C-N bond at the quaternary carbon center. tandfonline.comresearchmap.jpnih.gov For instance, the rearrangement of an allyl cyanate derived from a chiral allyl carbamate was found to be stereospecific, effectively transforming the chirality of the cyanate into that of the resulting allyl isocyanate. rsc.org This high level of stereochemical control, often with tandfonline.comnih.gov-chirality transfer approaching 97-98% enantiomeric excess, establishes the rearrangement as a reliable method for the asymmetric synthesis of nitrogen-containing compounds. tandfonline.comresearchmap.jporgsyn.org The stereochemical outcome is consistent with a chair-like six-membered cyclic transition state, where substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. tandfonline.com

Table 2: Stereochemical Outcome of Allyl Cyanate Rearrangement researchmap.jp

| Starting Material | Key Intermediate | Rearrangement Type | Product Stereochemistry | Enantiomeric Purity |

|---|---|---|---|---|

| Chiral Allyl Carbamate 13 (from Ethyl (S)-lactate) | Allyl Isocyanate 15 | nih.govnih.gov-Sigmatropic | High degree of stereochemical control | 98% ee for Amide 16 |

Formation of Allyl Amine Derivatives

A significant advantage of the allyl cyanate-to-isocyanate rearrangement is the versatility of the resulting allyl isocyanate product. researchmap.jp This reactive intermediate is not typically isolated but is treated in situ with a variety of nucleophiles to generate a diverse range of stable allyl amine derivatives. For example, the addition of alcohols leads to the formation of carbamates, while the addition of amines yields the corresponding ureas. researchmap.jp Treatment with trimethylaluminum (B3029685) provides acetamides. researchmap.jporgsyn.org This flexibility allows for the one-pot conversion of allylic alcohols into a wide array of functionalized allylic amine products, making it a highly valuable transformation in the synthesis of bioactive molecules and complex natural products. tandfonline.comnih.govnih.gov

Applications in Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of trichloroacetyl isocyanate makes it a valuable tool in the construction of a wide array of nitrogen-containing heterocyclic compounds.

This compound is instrumental in the synthesis of β-lactam (azetidin-2-one) rings, which form the core structure of many important antibiotics. The [2+2] cycloaddition reaction between this compound and alkenes, particularly electron-rich glycals or sugar vinyl ethers, is a key method for constructing these four-membered rings with high regio- and stereoselectivity. researchgate.netnih.gov This reaction proceeds through a concerted, asynchronous mechanism involving a zwitterionic intermediate. nih.gov

The stereochemical outcome of this cycloaddition is often dependent on steric factors, allowing for excellent control over the configuration at the C-4 position of the resulting azetidinone ring. rsc.orgrsc.org The electron-withdrawing properties of protecting groups on the sugar moiety can influence the electron density of the glycal and, consequently, the reaction rate. researchgate.netnih.gov Following the cycloaddition, the trichloroacetyl group on the nitrogen atom can be readily removed under mild conditions, which is a crucial step for further transformations of the β-lactam ring into various antibiotic structures. This method has been successfully applied to the synthesis of precursors for 1-oxabicyclic β-lactam antibiotics. rsc.orgrsc.org

Key Findings in β-Lactam Synthesis:

| Reactants | Key Features | Product Class | Reference |

|---|---|---|---|

| This compound, Sugar vinyl ethers | [2+2] Cycloaddition, Good to moderate yields, High stereocontrol at C-4 | Azetidin-2-ones (β-Lactam precursors) | rsc.orgrsc.org |

| This compound, Glycals | High regio- and stereoselectivity, Reactivity influenced by protecting groups | β-Lactams | researchgate.netnih.gov |

The application of this compound extends to the synthesis of more complex fused azetidinone systems. One notable example is its use in the creation of 1-oxabicyclic β-lactams. acs.org The process involves the [2+2] cycloaddition of this compound to a glycal, which yields a 1-oxabicyclic β-lactam structure. acs.org Subsequent removal of the trichloroacetyl group using a reagent like benzylamine (B48309) facilitates the isolation of the fused bicyclic system. acs.org This strategy has been employed in the synthesis of precursors for various biologically active molecules. For instance, the cycloaddition with 4,6-O-benzylidene-D-allal leads to a precursor for 3,4-disubstituted azetidinones after a series of transformations. researchgate.netresearchgate.net

This compound serves as a precursor or reagent in the synthesis of urea (B33335) derivatives. anshulchemicals.com For instance, the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with 3-chlorophenyl isocyanate, a related isocyanate, in refluxing ethanol (B145695) yields a disubstituted urea derivative, specifically 1-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-3-(3-chlorophenyl)urea. d-nb.info While direct synthesis of ureas from this compound is less detailed in the provided context, its role as a highly reactive isocyanate makes it a relevant starting point for generating isocyanate intermediates that are subsequently converted to ureas by reaction with amines. researchgate.netbeilstein-journals.org

The synthesis of carbamates from alcohols is a well-established application of this compound. anshulchemicals.com This reagent is known for its high reactivity, allowing for clean and high-yield carbamoylation of primary and secondary alcohols. orgsyn.orgorganic-chemistry.org The initial reaction of an alcohol with this compound forms an N-trichloroacetyl carbamate (B1207046) intermediate. orgsyn.org This intermediate can then be readily hydrolyzed, for example with potassium carbonate in aqueous methanol, to yield the final carbamate. orgsyn.org This two-step, one-pot procedure is highly efficient. orgsyn.orgresearchgate.net Although effective, this compound is noted to be an expensive and moisture-sensitive reagent. orgsyn.orgorganic-chemistry.org

General Scheme for Carbamate Synthesis:

| Step | Reactants | Product |

|---|---|---|

| 1 | Alcohol, this compound | N-Trichloroacetyl carbamate |

New derivatives of S-aryl (trichloroacetyl)carbamothioate have been synthesized through a two-component reaction. chemrevlett.comchemrevlett.com This reaction involves treating thiophenol derivatives or 2-naphthalenethiol (B184263) with this compound in a solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. chemrevlett.comchemrevlett.comcivilica.com The process is characterized by its simplicity, efficiency, high yields, and short reaction times, with no significant side reactions observed. chemrevlett.comchemrevlett.com

Examples of Synthesized S-Aryl (trichloroacetyl)carbamothioate Derivatives:

| Thiol Reactant | Product | Yield | Reference |

|---|---|---|---|

| Thiophenol | S-phenyl (trichloroacetyl)carbamothioate | 100% | chemrevlett.com |

| 4-chlorothiophenol | S-(4-chlorophenyl) (trichloroacetyl)carbamothioate | 98% | chemrevlett.com |

This compound is a key component in a three-component reaction for the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives. tubitak.gov.trtubitak.gov.tr This reaction occurs at room temperature by combining a benzoic acid derivative, (N-isocyanimino)triphenylphosphorane, and this compound in a 1:1:1 ratio in acetonitrile (B52724) (CH3CN). tubitak.gov.trtubitak.gov.trtrdizin.gov.tr The reaction proceeds smoothly and cleanly under mild conditions, resulting in high yields of the desired products without the formation of side products. tubitak.gov.trtubitak.gov.tr The proposed mechanism involves the initial nucleophilic addition of (N-isocyanimino)triphenylphosphorane to the protonated this compound, followed by attack of the carboxylate and subsequent cyclization. tubitak.gov.tr

Sulfone Carbamates and Related Heterocyclic Systems

This compound (TAI) serves as a key reagent in the synthesis of sulfone carbamates and related heterocyclic structures. A general method involves the reaction of appropriate starting alcohols with TAI, which is then followed by the hydrolysis of the trichloroacetyl protecting group. dntb.gov.uaresearchgate.net This process efficiently yields five- and six-membered ring sulfone carbamates. dntb.gov.uaresearchgate.netresearchgate.net

The initial step is the reaction of an alcohol, such as a hydroxysulfolane, with TAI to form a trichloroacetyl carbamate intermediate. Subsequent hydrolysis, often with potassium carbonate in methanol, removes the trichloroacetyl group to yield the desired carbamate. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua This methodology has been applied to the synthesis of various S-heterocyclic systems. researchgate.net

Further transformations of these sulfone carbamates can lead to more complex heterocyclic systems. For instance, rhodium-catalyzed cyclization of unsaturated sulfone carbamates has been shown to produce novel polycyclic systems, such as tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide. dntb.gov.uaresearchgate.netresearchgate.net This specific reaction pathway is favored over elimination due to the favorable aziridination of the C=C double bond by a nitrenoid intermediate. dntb.gov.uaresearchgate.net In contrast, carbamates with a saturated sulfone moiety tend to undergo elimination of carbamic acid because of the high acidity of the C-H bond in the alpha-position to the sulfone group. dntb.gov.uaresearchgate.netresearchgate.net

Derivatization in Spectroscopic Analysis

This compound is a powerful in-situ derivatizing reagent, primarily for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comrsc.orgrsc.org The process of derivatization chemically modifies molecules to improve their analytical characteristics, such as enhancing specific signals in an NMR spectrum. smolecule.comchromatographyonline.com TAI's high reactivity and the distinct spectral properties of its derivatives make it exceptionally useful in this context. rsc.orgrsc.orgorgsyn.org

NMR Spectroscopy

TAI is widely employed as a derivatizing agent to facilitate the structural characterization of various organic compounds and polymers by NMR spectroscopy. smolecule.comresearchgate.netqut.edu.au The reaction with protic functional groups is typically rapid and quantitative, occurring within minutes at room temperature directly within the NMR tube. researchgate.netresearchgate.netnih.govresearchgate.net

This compound reacts readily with alcohols, glycols, phenols, and amines to form the corresponding trichloroacetylcarbamate derivatives. smolecule.comstudylib.netgreyhoundchrom.com This reaction is a cornerstone of its use in NMR analysis. The resulting carbamates feature an N-H proton that gives a distinct, well-resolved peak in a region of the ¹H NMR spectrum (typically δ 7.5-11 ppm) that is often free from other signals. smolecule.comresearchgate.netqut.edu.au

This allows for the clear identification and characterization of these functional groups within complex molecules. smolecule.com The chemical shift of this N-H proton is highly sensitive to its local electronic environment, which can provide further structural information, such as distinguishing between primary and secondary hydroxyl groups. nih.gov The derivatization technique has been successfully applied to a wide range of molecules, from simple alcohols to complex natural products like suberin fragments, and for quantifying diols and glycerol (B35011) in fermentation broths. nih.govresearchgate.netnih.gov Selenium-based derivatizing agents, designed based on first principles, have also been developed for the chiral analysis of alcohols and amines, offering superior spectral resolution in ⁷⁷Se NMR. rsc.org

| Analyte | Functional Group | Derivative | Typical ¹H NMR Shift (N-H) |

| Alcohol | R-OH | R-O-C(O)NHC(O)CCl₃ | δ ~8-9 ppm |

| Amine | R-NH₂ | R-NH-C(O)NHC(O)CCl₃ | δ ~7.5-11 ppm |

| Phenol (B47542) | Ar-OH | Ar-O-C(O)NHC(O)CCl₃ | δ ~8-9 ppm |

| Carboxylic Acid | R-C(O)OH | R-C(O)O-C(O)NHC(O)CCl₃ | δ ~10-11.5 ppm |

Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent used.

The reaction between TAI and active hydrogen-containing compounds like alcohols is essentially instantaneous and quantitative. researchgate.netnih.gov This rapid and complete conversion is critical for quantitative analysis (qNMR), as it ensures that the signal intensity of the derivative's N-H proton accurately reflects the molar amount of the original analyte. researchgate.net The resulting trichloroacetyl carbamates are stable enough for the duration of the NMR experiment, allowing for reliable and reproducible measurements. researchgate.netresearchgate.net

The method's accuracy has been demonstrated in the quantitative assessment of hydroxyl and carboxyl groups in complex mixtures and for determining the concentration of alcohols and diols in fermentation processes. nih.govresearchgate.netnih.gov The distinct chlorine isotope pattern can also be beneficial in mass spectrometry analysis, helping to confirm derivative structures and avoid false positives. nih.govresearchgate.net

TAI is particularly effective for the analysis of polyesters, where it can simultaneously quantify both hydroxyl (-OH) and carboxyl (-COOH) terminal groups. researchgate.netscribd.comacs.org This is a major advantage over many other analytical techniques. scribd.comacs.org The isocyanate reacts rapidly and quantitatively with both types of end-groups to form stable derivatives with distinct NH proton resonances in the ¹H NMR spectrum. researchgate.netscribd.com

The derivative of a hydroxyl end-group [-O–C(O)–NH–C(O)CCl₃] typically shows an NH resonance around δ 8–9 ppm . researchgate.netscribd.com

The derivative of a carboxyl end-group [-C(O)–O–C(O)–NH–C(O)CCl₃] produces an imidic NH resonance further downfield, around δ 10–11.5 ppm . researchgate.netscribd.com

This clear separation of signals allows for the direct and reliable quantification of the ratio between the two types of end-groups by integrating their respective peaks. researchgate.netnih.gov The method has been successfully applied to a wide variety of polyesters, including commercial grades like poly(ethylene terephthalate) (PET) and its copolyesters (e.g., PETG). researchgate.netscribd.com This approach is often more accurate than conventional titration methods, which can be affected by the presence of unreacted acidic monomers. acs.org

| Polyester (B1180765) End-Group | TAI Reaction Product Structure | ¹H NMR Signal (Imidic Proton) |

| Hydroxyl (-OH) | ...-O-C(O)NHC(O)CCl₃ | δ ≈ 8-9 ppm |

| Carboxyl (-COOH) | ...-C(O)O-C(O)NHC(O)CCl₃ | δ ≈ 10-11.5 ppm |

Application in Polymer End-Group Analysis

Characterization of Hydroxyl Functional Groups in Polymers

This compound (TAI) serves as a highly effective derivatizing reagent for the characterization and quantification of hydroxyl functional groups in polymers using Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comresearchgate.netresearchgate.net The high reactivity of TAI with hydroxyl groups leads to the rapid and quantitative formation of trichloroacetylcarbamate derivatives. smolecule.com This reaction is advantageous for analysis because the resulting urethane (B1682113) derivatives have distinct signals in the ¹H NMR spectrum, which allows for clear identification and quantification.

Polyesters: TAI reacts with both hydroxyl (OH) and carboxyl [C(O)OH] end-groups in polyesters, forming derivatives that can be readily quantified by ¹H NMR. researchgate.netresearchgate.net It has been used for oligomeric polyesters as well as high molecular weight polyesters like poly(ethylene terephthalate) (PET). researchgate.net

Polyethers: The method allows for the rapid analysis of primary and secondary hydroxyl end-groups in polyethers, such as poly(ethylene oxide-co-propylene oxides). researchgate.net

Polyacrylates: To confirm the incorporation of hydroxyl groups at the chain end of poly(methyl acrylate), TAI was used to convert the -CH₂OH group into a -CH₂OCO-NHCO-CCl₃ group, which is visible at a distinct chemical shift of 4.50 ppm. cmu.edu

Poly(N-vinylpyrrolidone): The hydroxyl functionality of telechelic poly(N-vinylpyrrolidone) has been quantified by derivatizing the polymer with TAI and subsequent analysis by NMR.

For polymers containing citrate (B86180) units, ¹H NMR measurements after reaction with TAI were used to confirm that the hydroxyl side groups remained present and active after polymerization. mdpi.com The technique is valued for its efficiency and the small sample size required (typically 5-20 mg). researchgate.netresearchgate.net

| Polymer Type | Analytical Method | Key Finding | Citations |

| Polyesters (e.g., PET) | ¹H NMR with TAI Derivatization | Quantitative determination of both hydroxyl and carboxyl end-groups via distinct imidic NH resonances. | researchgate.netresearchgate.net |

| Polyethers | ¹H NMR with TAI Derivatization | Rapid analysis of primary and secondary hydroxyl end-groups. | researchgate.net |

| Poly(methyl acrylate) | ¹H NMR with TAI Derivatization | Confirmed incorporation of hydroxyl groups by shifting the CH₂OH signal to a clear region (4.50 ppm). | cmu.edu |

| Poly(N-vinylpyrrolidone) | ¹H NMR with TAI Derivatization | Quantification of hydroxyl functionality in telechelic polymers. | |

| Copolymers with Butylene Citrate | ¹H NMR with TAI Derivatization | Confirmed the presence and activity of hydroxyl side groups post-polymerization. | mdpi.com |

Quantitative Fractionation of Essential Oils from Terpene Alcohols

This compound is utilized in a quantitative procedure for the fractionation of essential oils to isolate terpene alcohols. smolecule.comacs.orgacs.org This chemical method allows for the separation of alcohols from other components of the essential oil, such as hydrocarbons and esters. acs.org

The process involves the reaction of the essential oil with TAI. The highly reactive isocyanate group selectively and rapidly reacts with the terpene alcohols present in the oil mixture to form stable this compound esters (carbamates). acs.orgacs.org These derivatives can then be separated from the non-alcoholic components of the oil through solvent extraction. acs.org

Role in Polymer Chemistry

This compound plays a significant and modern role in polymer chemistry, primarily as a highly efficient agent for introducing functional groups that can initiate controlled polymerization processes. cas.czrsc.org Its utility stems from its ability to react cleanly and rapidly with hydroxyl-containing molecules to install trichloroacetyl groups (TAGs). rsc.orgrsc.org These TAGs are pivotal as they can act as multifunctional initiators, particularly in advanced polymerization techniques like Reversible-Deactivation Radical Polymerization (RDRP). cas.czrsc.org

Introduction of Trichloroacetyl Groups (TAGs) as Multifunctional Initiators

A key application of this compound in modern polymer synthesis is its use as a vehicle for the introduction of trichloroacetyl groups (TAGs) onto a wide range of precursor molecules. rsc.orgrsc.org This is achieved through the straightforward reaction of TAI with hydroxyl groups on the precursor substrate. cas.cz This process is noted for being rapid, clean, and highly efficient, allowing for the substantial amplification of a molecule's initiator functionality. rsc.org

The significance of this method lies in the ability of the introduced TAGs to function as universal trifunctional initiators for copper-mediated Reversible-Deactivation Radical Polymerization (Cu-RDRP). rsc.orgrsc.org This trifunctional nature means that a single TAG site can initiate the growth of three polymer chains simultaneously. This dramatically increases the number of polymer chains that can be grown from a single precursor molecule or substrate, a significant advantage over traditional methods that rely on attaching less efficient monofunctional initiation sites. rsc.orgnih.gov

This approach has been successfully used to modify diverse precursors, from small molecules to complex substrates like β-cyclodextrin and cellulose (B213188). rsc.orgcuni.cz The resulting (macro)initiators enable the synthesis of complex polymeric architectures (CPAs) with ultra-high chain density, such as 45-arm star polymers from a β-cyclodextrin core or ultra-dense polymer brushes from cellulose surfaces. rsc.org This methodology unlocks access to a new class of materials that were previously difficult to synthesize using simple RDRP protocols. rsc.orgrsc.org

Synthesis of Polyurethanes

Polyurethanes are a class of polymers characterized by the presence of urethane (or carbamate) linkages (−NH−(C=O)−O−) in their main chain. wikipedia.org The fundamental reaction for polyurethane synthesis is the polyaddition of an isocyanate, which contains two or more isocyanate (−N=C=O) functional groups, with a polyol, a molecule containing two or more hydroxyl (−OH) groups. acs.orgscispace.com This reaction proceeds readily, often at room temperature, to form the characteristic urethane bond. l-i.co.uk

This compound, as its name implies, contains an isocyanate functional group. It reacts rapidly with hydroxyl groups to form a trichloroacetylcarbamate, which is a type of urethane. smolecule.com While TAI undergoes the fundamental urethane-forming reaction, it is not typically used as a monomer for creating the high-molecular-weight backbones of traditional polyurethanes. acs.orgl-i.co.ukmdpi.com This is because TAI is monofunctional with respect to the isocyanate group and is primarily employed for its specialized reactivity. Its main roles in polymer chemistry are as a derivatizing agent for the analysis of hydroxyl groups and, more recently, as a powerful tool for introducing trifunctional initiator sites (TAGs) for controlled radical polymerizations. researchgate.netcmu.edursc.org In these applications, the formation of the urethane linkage is the crucial step that covalently attaches the functional trichloroacetyl group to a hydroxyl-bearing molecule. rsc.org

Controlled Radical Polymerizations (RDRP)

This compound has emerged as a critical reagent in the field of Controlled Radical Polymerization, more formally known as Reversible-Deactivation Radical Polymerization (RDRP). cas.czrsc.orgrsc.org RDRP methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures, which is a significant advance over conventional free radical polymerization. researchgate.netsigmaaldrich.com

Copper-Mediated RDRP

The adducts formed from this compound (TAI) are particularly effective as initiators for copper-mediated Reversible-Deactivation Radical Polymerization (Cu-RDRP), a robust and versatile controlled polymerization technique. rsc.orgdntb.gov.uawikipedia.org The trichloroacetyl groups (TAGs) introduced by TAI have been demonstrated to act as universal trifunctional initiators for the Cu-RDRP of various monomer classes, including methyl acrylate (B77674), methyl methacrylate (B99206), and styrene. rsc.orgrsc.orgcuni.cz

Extensive research has been conducted to optimize the polymerization conditions for TAG-initiated Cu-RDRP to achieve polymers with low dispersity (Đ typically between 1.1 and 1.3) and a wide range of molecular weights. rsc.org Two primary Cu-RDRP approaches have been investigated:

Atom Transfer Radical Polymerization (ATRP): This conventional method uses a Cu(I) salt (e.g., CuBr or CuCl) as the catalyst. rsc.orgacs.org

Cu(0)-Mediated RDRP (or SET-LRP): This approach uses zero-valent copper, often in the form of a copper wire, as the catalyst/reducing agent. rsc.orgrsc.orgacs.org

The key to this system is that the TAG functions as a trifunctional initiator, enabling the growth of three polymer chains from a single initiation site. rsc.org This has been a breakthrough for creating complex polymer architectures with ultra-high chain density, which are difficult to achieve with traditional monofunctional initiators. rsc.orgrsc.org This method has been successfully applied to graft dense polymer brushes from various substrates, including cellulose and cyclodextrin, yielding materials like ultra-high-molecular-weight bottle-brush copolymers and thick, spatially-controlled polymeric coatings. rsc.orgcuni.cz

| Parameter | Optimized Conditions for TAG-Initiated Cu-RDRP | Citations |

| Monomers | Methyl acrylate (MA), Methyl methacrylate (MMA), Styrene | rsc.orgrsc.orgcuni.cz |

| Initiator | Trichloroacetyl group (TAG) adducts (e.g., methyl N-trichloroacetyl carbamate) | rsc.orgrsc.org |

| Catalyst Systems | 1. ATRP: Cu(I)Br or Cu(I)Cl with a ligand (e.g., Me₆TREN) 2. Cu(0)-RDRP: Cu(0) wire with a ligand (e.g., Me₆TREN) | rsc.orgwikipedia.orgacs.org |

| Solvent | Anhydrous toluene, dichloromethane, or dimethyl sulfoxide (B87167) (DMSO) | rsc.org |

| Temperature | Controlled temperatures, often between 0–25°C for initiation. | |

| Outcome | Low-dispersity polymers (Đ = 1.1–1.3) with controlled molecular weights (10–200 kDa). Synthesis of ultra-high chain density complex architectures (star, comb, brush polymers). | rsc.org |

Synthesis of Ultra-High Chain Density Polymeric Architectures

A significant application of this compound is in the synthesis of complex polymeric architectures (CPAs) with ultra-high chain density. nih.govrsc.org This method overcomes previous limitations in creating such polymers, which often relied on inefficient processes that restricted the number of polymer chains that could be installed. nih.govrsc.orgrsc.org

The strategy involves using TAI as an efficient vehicle for introducing trichloroacetyl groups (TAGs) into a wide range of precursor molecules, including low and high-molecular-weight substrates. nih.govcas.cz These TAGs then function as universal trifunctional initiators for copper-mediated reversible-deactivation radical polymerization (Cu-RDRP). nih.govrsc.orgcas.cz This trifunctional nature dramatically amplifies the functionality of the initiator, enabling the growth of a much higher number of polymer chains from a single precursor molecule. nih.govsav.sk

Examples of ultra-high chain density CPAs synthesized using this method include:

Novel "star-on-star" architectures created via a de novo one-pot synthesis. nih.govrsc.org

β-cyclodextrin-based 45-arm star polymers . nih.govrsc.org

Ultra-dense, ultra-high-molecular-weight bottle-brush copolymers by grafting from cellulose substrates. nih.govrsc.org

Thick, spatially-controlled polymeric coatings from surface-grafted initiators. nih.govrsc.org

Table 1: Examples of Polymeric Architectures Synthesized Using this compound (TAI)

| Polymer Architecture | Precursor/Substrate | Monomers | Polymerization Method | Reference |

|---|---|---|---|---|

| "Star-on-star" CPA | Various | Acrylates, Methacrylates, Styrene | Cu-RDRP | nih.govrsc.org |

| 45-arm Star Polymer | β-Cyclodextrin | Acrylates, Methacrylates, Styrene | Cu-RDRP | nih.govrsc.org |

| Bottle-brush Copolymers | Cellulose | Acrylates, Methacrylates, Styrene | Cu-RDRP | nih.govrsc.org |

| Polymeric Coatings | Surface-modified substrates | Acrylates, Methacrylates, Styrene | Cu-RDRP | nih.govrsc.org |

Synthesis of Biologically Active Compounds

This compound is a key reagent in the synthesis of various biologically active compounds, from pharmaceutical ingredients to modified natural products. anshulchemicals.com

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The high reactivity of TAI makes it a valuable tool in pharmaceutical chemistry for the synthesis of both intermediates and final active pharmaceutical ingredients (APIs). cymitquimica.com Its ability to react with alcohols and amines to form carbamates is a common transformation in the construction of complex drug molecules. For instance, TAI has been employed in the synthesis of β-lactam antibiotics via cycloaddition reactions with vinyl ethers.

Compounds Promoting Biosynthesis of Proteoglycans and Hyaluronic Acid

Research has indicated that this compound can be used to facilitate the synthesis of compounds that promote the biosynthesis of proteoglycans and hyaluronic acid. Proteoglycans are essential components of the extracellular matrix and cell surfaces, playing crucial roles in tissue structure and cell signaling. nih.gov Hyaluronic acid is a major glycosaminoglycan involved in maintaining tissue hydration and lubrication. nih.gov The ability to synthesize molecules that stimulate the production of these biological macromolecules is significant for applications in skin health and joint care.

Natural Product Modification and Synthesis

This compound is utilized in both the modification of existing natural products and the total synthesis of complex natural molecules. orgsyn.orgoapen.org A prominent application is the reaction of TAI with alcohols, such as terpene alcohols, to form N-trichloroacetyl carbamates. orgsyn.orgacs.org This reaction is a key step in an efficient, stereoselective method for converting allyl alcohols into allyl amines, which are important building blocks for nitrogen-containing bioactive compounds. orgsyn.org For example, the terpene alcohol geraniol (B1671447) can be converted to an allyl carbamate intermediate using TAI. orgsyn.org This methodology has also been applied in the multi-step total synthesis of other complex molecules. oapen.orgnih.gov

Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have been investigated for their potential biological activities, including cytotoxic effects against cancer cells. Studies have shown that certain compounds synthesized using TAI as a reagent exhibit cytotoxicity. unifi.it For example, a series of isoxazole (B147169) derivatives, prepared in a process involving TAI, were evaluated and found to display cytotoxic activity against various cancer cell lines. unifi.it

Catalysis in Organic Reactions

Beyond its role as a stoichiometric reagent, this compound has been used in certain catalytic reactions. A notable example is its application in the catalytic one-pot dehydrative glycosylation of 1-hydroxy carbohydrates. sigmaaldrich.com In this reaction, TAI participates in the catalytic cycle to facilitate the formation of glycosidic bonds, which are fundamental linkages in carbohydrates and glycoconjugates. While TAI is often used in combination with other catalysts, such as in rhodium-catalyzed C-H amination where it serves as a reagent to form the reactive carbamate, its direct role in a catalytic process like dehydrative glycosylation highlights its versatility. sigmaaldrich.comrsc.org

Catalytic One-Pot Dehydrative Glycosylation of 1-Hydroxy Carbohydrate

This compound (TAI) is a key reagent in the efficient catalytic and stereoselective glycosylation of 1-hydroxy sugars. nih.gov This method facilitates a one-pot dehydrative glycosylation process that begins with the reaction of a 1-hydroxy carbohydrate with this compound. The resulting glycosyl N-trichloroacetylcarbamate intermediate is then activated by a catalytic amount of a Lewis acid, such as copper(II) trifluoromethanesulfonate, in the presence of a glycosyl acceptor and 5A molecular sieves to form the glycosidic bond. nih.gov This approach is significant for the synthesis of complex carbohydrate structures.

The process allows for the stereoselective formation of glycosides from various 1-hydroxy sugars, showcasing its versatility. nih.gov The reaction's efficiency and stereoselectivity have been demonstrated in the synthesis of several disaccharides. For instance, the reaction of 2,3,4,6-tetra-O-benzyl-D-glucopyranose with various glycosyl acceptors using this method results in good to excellent yields, as detailed in the table below.

| Glycosyl Acceptor | Activator | Yield (α/β ratio) |

|---|---|---|

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Cu(OTf)₂ | 96% (12/88) |

| Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | Cu(OTf)₂ | 85% (1/99) |

| Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | TMSOTf | 89% (α only) |

Sequestration-Enabling Reagent in Oligosaccharide Synthesis

This compound also functions as a sequestration-enabling reagent, particularly in the synthesis of oligosaccharides. a2bchem.comresearchgate.net This application is crucial for purification in solution-phase synthesis, where unreacted sugar alcohols need to be removed. TAI reacts rapidly and selectively with the free hydroxyl groups of the excess sugar alcohol acceptor, converting them into trichloroacetyl carbamates. This derivatization increases the lipophilicity of the sugar alcohol, allowing it to be easily separated from the desired oligosaccharide product through silica (B1680970) gel chromatography. wiley-vch.de

Hybrid Solution/Solid-Phase Synthesis

The role of this compound as a sequestration agent is a cornerstone of a hybrid solution/solid-phase strategy for oligosaccharide synthesis. nih.govacs.orgacs.org In this methodology, the glycosylation reaction is performed in solution. After the reaction is complete, any excess glycosyl acceptor (a sugar alcohol) is chemically "tagged" by reacting it with TAI. wiley-vch.de The resulting carbamate derivative can then be efficiently removed.

This hybrid approach combines the advantages of solution-phase chemistry (e.g., easier reaction monitoring) with the purification benefits typically associated with solid-phase synthesis. wiley-vch.de The strategy avoids the need for polymer-bound scavengers, which can have drawbacks. wiley-vch.de Research has demonstrated the successful application of this method in synthesizing various disaccharides, showcasing its utility in building complex carbohydrate chains. mdpi.comdntb.gov.ua

Monitoring of Microbial Metabolism Pathway Modification

This compound serves as a highly effective derivatizing agent for the analysis of metabolites in fermentation processes, which is essential for monitoring and evaluating modifications in microbial metabolic pathways. researchgate.netnih.gov Specifically, it is used for the rapid and instantaneous derivatization of alcohols, diols, and glycerol in fermentation broths for quantification by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov

The derivatization reaction with TAI is extremely fast, often completing in just one minute at room temperature. nih.gov This rapid reaction converts the hydroxyl groups of the analytes into carbamates, improving their chromatographic and mass spectrometric properties. researchgate.net A significant advantage of this method is that it does not require extraction or water evaporation steps from the analytical procedure. nih.gov The presence of chlorine isotopes in the TAI molecule aids in the interpretation of secondary mass spectra, which helps to avoid false positive results and leads to more accurate quantification of metabolites like 1,3-propanediol (B51772) and 2,3-butanediol, even at very low concentrations. researchgate.netnih.gov This analytical precision is crucial for understanding the effects of genetic or environmental modifications on the metabolic output of microorganisms. nih.govplos.org

Table of Compound Names

| Compound Name |

|---|

| 1,3-propanediol |

| 2,3-butanediol |

| 2,3,4,6-tetra-O-benzyl-D-glucopyranose |

| Copper(II) trifluoromethanesulfonate |

| Glycerol |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside |

| Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside |

| Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside |

| This compound |

Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for investigating the functional groups and conformational isomers of trichloroacetyl isocyanate. sigmaaldrich.comnih.gov These complementary methods probe the different vibrational modes of the molecule. nih.govresearchgate.net

Theoretical and experimental studies have been conducted to understand the vibrational spectra of acyl isocyanates. nih.govresearchgate.net Computational methods, such as ab initio and density functional theory (DFT) calculations, are often employed to predict and assign the vibrational frequencies, aiding in the interpretation of experimental spectra. nih.gov

Conformational Stability Investigations

The conformational landscape of this compound has been a subject of scientific inquiry. sigmaaldrich.comnih.gov Like other acyl isocyanates, the molecule's rotational isomers are of interest. For the related compound, chloroacetyl isocyanate, computational studies have predicted the existence of multiple conformers, such as cis and gauche forms, arising from internal rotation around the C-C and C-N single bonds. nih.gov Similar conformational complexities are expected for this compound due to the rotation of the trichloroacetyl and isocyanate groups. The stability and relative abundance of these conformers are influenced by steric and electronic effects. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its reaction products. sigmaaldrich.comresearchgate.netnih.gov Both ¹H and ¹³C NMR are utilized to provide information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a key technique for characterizing the carbon skeleton of this compound. sigmaaldrich.comchemicalbook.comtubitak.gov.tr The molecule contains three distinct carbon environments: the carbon of the trichloromethyl group (CCl₃), the carbonyl carbon (C=O), and the isocyanate carbon (N=C=O). Each of these carbons will resonate at a characteristic chemical shift in the ¹³C NMR spectrum, providing direct evidence for the compound's structure. In derivatives of this compound, such as 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamides, the CCl₃ group has been observed with a chemical shift around 91.7 ppm. tubitak.gov.tr

Table 1: ¹³C NMR Data for this compound and a Derivative

| Compound | Functional Group | Chemical Shift (δ) in ppm |

| This compound derivative | CCl₃ | ~91.7 tubitak.gov.tr |

| This compound | C=O (carbonyl) | Data not available in search results |

| This compound | N=C=O (isocyanate) | Data not available in search results |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. For this compound (C₃Cl₃NO₂), this analysis would be performed to verify the mass percentages of carbon, nitrogen, and potentially chlorine. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula to confirm the compound's purity and empirical formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 3 | 36.03 | 19.12% |

| Chlorine | Cl | 35.45 | 3 | 106.35 | 56.45% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.44% |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.98% |

| Total | 188.39 | 100.00% |

Mass Spectrometry (LC-MS/MS)

Mass spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemicalbook.comresearchgate.net In the context of this compound, mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), can be used for its identification and for monitoring its reactions. researchgate.net

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ may be observed, and various fragment ions are produced due to the cleavage of bonds within the molecule. The NIST Chemistry WebBook provides mass spectral data for this compound. nist.gov

Table 3: Selected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 187/189/191 | Molecular ion peak cluster ([C₃Cl₃NO₂]⁺) reflecting the isotopic distribution of chlorine. |

| 117/119/121 | Fragment ion corresponding to [CCl₃CO]⁺. |

| 82/84 | Fragment ion corresponding to [CCl₂]⁺. |

| 70 | Fragment ion corresponding to [Cl₂]⁺. |

| 47/49 | Fragment ion corresponding to [CCl]⁺. |

| 42 | Fragment ion corresponding to [NCO]⁺. |

Data interpreted from NIST Chemistry WebBook nist.gov and general fragmentation patterns.

The fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments, which further aids in spectral interpretation. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Transition State Calculations

Computational chemistry provides powerful tools for understanding the mechanisms of reactions involving this compound. Transition state calculations, in particular, offer insights into the fleeting, high-energy structures that molecules pass through as they transform from reactants to products. These calculations are crucial for predicting reaction pathways, kinetics, and the stereochemical outcomes of reactions.

A significant area of study has been the [2+2] cycloaddition reaction between this compound and electron-rich alkenes, such as glycals, to form β-lactams. nih.govx-mol.com Transition state calculations for this reaction reveal that it does not proceed through a concerted mechanism. Instead, the calculations support an asynchronous, one-step mechanism that passes through a zwitterionic intermediate species. nih.govx-mol.com The stereoelectronics of the protecting groups on the glycal have been shown to direct this mechanistic pathway. nih.gov

Similarly, computational pipelines have been established to investigate reactions between this compound and other substrates, like imines. ethz.ch These methods involve locating transition state candidates through constrained optimization algorithms. ethz.ch To validate these structures, frequency calculations are performed. A true transition state is confirmed by the presence of a single imaginary frequency, which represents the vibrational mode along the reaction coordinate connecting the reactants and products. ethz.ch

The following table summarizes the key characteristics of the calculated transition state for the cycloaddition of this compound with glycals.

| Characteristic | Description | Source(s) |

| Mechanism | Asynchronous, one-step | nih.gov, x-mol.com |

| Intermediate | Zwitterionic species | nih.gov, x-mol.com |

| Influencing Factors | Stereoelectronics of protecting groups | nih.gov |

| Validation | Confirmed by one strong imaginary frequency in calculations | ethz.ch |

These theoretical models provide a foundational understanding of the reactivity of this compound, guiding the synthesis of complex molecules like β-lactam antibiotics. nih.gov

Correlation between Experimental and Theoretical Results

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its derivatives, a strong correlation between calculated and experimental results has been observed in many cases, though some discrepancies highlight areas for methodological improvement.

Spectroscopic Data: Quantum theoretical calculations have been successfully used to predict the spectroscopic properties of the products formed from reactions with this compound. chemrevlett.com Studies involving the reaction of this compound with thiophenol or phenol (B47542) derivatives show an excellent agreement between experimental spectroscopic data (IR, ¹H NMR, ¹³C NMR) and values calculated using methods like Density Functional Theory (DFT) with the B3LYP functional and various basis sets (e.g., 6-311+G(d,p)). chemrevlett.comchemrevlett.comphyschemres.orgcivilica.com Minor differences observed between calculated and experimental vibrational frequencies are often attributed to the fact that theoretical calculations typically model molecules in the isolated gaseous phase, whereas experimental results are often obtained from the solid phase where intermolecular forces, such as hydrogen bonding, can have an effect. chemrevlett.com

The table below presents a comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for an S-aryl (trichloroacetyl)carbamothioate derivative, illustrating the strong correlation. chemrevlett.com

| Parameter | Experimental (ppm) | Calculated (B3LYP/6-311+G(d,p)) (ppm) | Source |

| ¹H NMR (NH) | 9.41 | 9.40 | chemrevlett.com |

| ¹³C NMR (C=O) | 150.47 | 156.89 | chemrevlett.com |

| ¹³C NMR (C=O) | 169.40 | 170.36 | chemrevlett.com |